molecular formula C11H10BrF2N3O B14765611 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole

3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole

Cat. No.: B14765611
M. Wt: 318.12 g/mol
InChI Key: SDKSBPNLEJFRPE-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Attachment of the m-Tolyloxy Group: This can be achieved through etherification reactions using m-tolyl alcohol and suitable activating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or tolyloxy groups.

    Reduction: Reduction reactions could target the triazole ring or the bromine atom.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly as antifungal or anticancer agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    3-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazole: Similar structure but without the tolyloxy group.

    5-(m-Tolyloxy)-1H-1,2,4-triazole: Similar structure but without the bromine and difluoroethyl groups.

Uniqueness

The presence of the bromine, difluoroethyl, and tolyloxy groups in 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may confer unique properties such as increased stability, specific biological activity, or enhanced reactivity compared to similar compounds.

Properties

Molecular Formula

C11H10BrF2N3O

Molecular Weight

318.12 g/mol

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)-5-(3-methylphenoxy)-1,2,4-triazole

InChI

InChI=1S/C11H10BrF2N3O/c1-7-3-2-4-8(5-7)18-11-15-10(12)16-17(11)6-9(13)14/h2-5,9H,6H2,1H3

InChI Key

SDKSBPNLEJFRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=NN2CC(F)F)Br

Origin of Product

United States

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